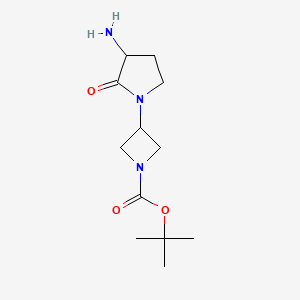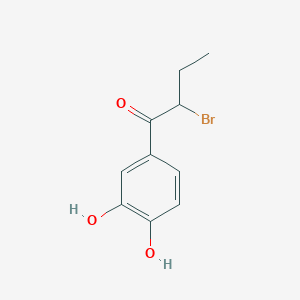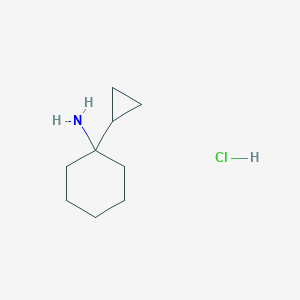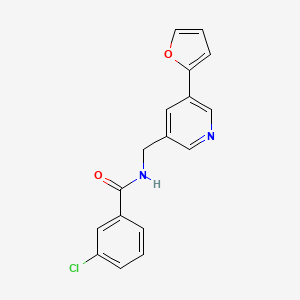
3-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that is part of a broader class of chemicals known for their interesting chemical and physical properties. These properties make them subjects of study for various applications in materials science, pharmacology, and organic chemistry.
Synthesis Analysis
The synthesis of compounds similar to this compound often involves multicomponent condensation reactions. For instance, a method has been developed for the synthesis of functionalized thieno[2,3-b]pyridines, which are structurally related, by condensing aromatic and heteroaromatic aldehydes, cyanothioacetamide, acetoacetanilides, and alkylating agents containing activated methylene groups (Dyachenko et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds in this class can be characterized by X-ray structural analysis. The structural details reveal the spatial arrangement of the molecule's atoms and the molecular conformations, which are crucial for understanding the compound's reactivity and interaction with biological targets (Dyachenko et al., 2019).
Chemical Reactions and Properties
Compounds like this compound undergo various chemical reactions including halogenation, nitration, and cyanation, reflecting their versatile chemical properties. The specific functional groups present in the molecule, such as the furan ring and the pyridinyl group, play significant roles in its chemical reactivity (Shiotani & Taniguchi, 1996).
Aplicaciones Científicas De Investigación
Bioisosteres and Receptor Agonists
Research has indicated that substituted furo[3,2-b]pyridines, which share a structural similarity with 3-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide, can serve as novel bioisosteres for 5-HT 1F receptor agonists. These compounds, through systematic synthesis and evaluation, have shown potential in treating conditions like acute migraine by demonstrating significant receptor affinity and improved selectivity compared to their indole analogues (Mathes et al., 2004).
Synthetic Methodologies
The compound has been utilized in developing synthetic methodologies for constructing novel heterocyclic systems. This includes reactions with heterocyclic amines and a variety of binucleophilic reagents, leading to the creation of diverse fused heterocyclic compounds with potential for further pharmaceutical exploration (Ibrahim et al., 2022).
Antimicrobial and Anticancer Activities
Several studies have explored the antimicrobial and anticancer potentials of derivatives related to this compound. These investigations have led to the synthesis of compounds displaying variable inhibitory effects against microbial strains and cancer cell lines, highlighting the therapeutic promise of such molecules (Naganagowda & Petsom, 2011).
Neuroleptic Activity
Research into benzamides, including structures similar to the compound , has revealed their potential as neuroleptics. These compounds have been synthesized and evaluated for their efficacy in inhibiting stereotypic behavior induced by apomorphine in animal models, suggesting their utility in treating psychosis and related conditions (Iwanami et al., 1981).
Epilepsy Treatment
Further exploration into N-pyridyl benzamides has uncovered their application as KCNQ2/Q3 potassium channel openers, demonstrating effectiveness in models of epilepsy and pain. Such findings support the development of novel therapeutic agents for managing neurological disorders (Amato et al., 2011).
Direcciones Futuras
While specific future directions for “3-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide” were not found, similar compounds have been the subject of ongoing research due to their wide range of biological activities . Further studies could explore the potential applications of these compounds in various fields, including medicinal chemistry.
Propiedades
IUPAC Name |
3-chloro-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c18-15-4-1-3-13(8-15)17(21)20-10-12-7-14(11-19-9-12)16-5-2-6-22-16/h1-9,11H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZAKYQKKORBEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2492159.png)
![(2-{[(4-Methylphenyl)sulfonyl]amino}-1,3-thiazol-4-YL)acetic acid](/img/structure/B2492160.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2492161.png)
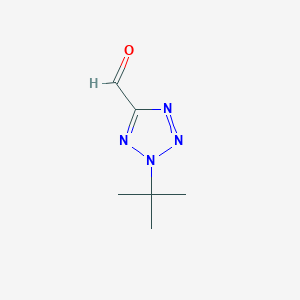
![5-ethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine](/img/structure/B2492165.png)
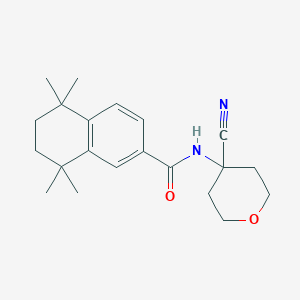
![N-(3-chlorobenzyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2492169.png)
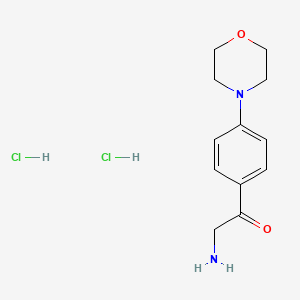

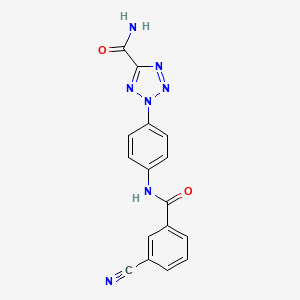
![7-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2492174.png)
